Icmt-IN-12

Description

Properties

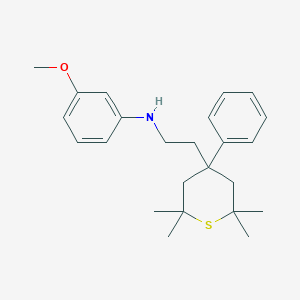

Molecular Formula |

C24H33NOS |

|---|---|

Molecular Weight |

383.6 g/mol |

IUPAC Name |

3-methoxy-N-[2-(2,2,6,6-tetramethyl-4-phenylthian-4-yl)ethyl]aniline |

InChI |

InChI=1S/C24H33NOS/c1-22(2)17-24(18-23(3,4)27-22,19-10-7-6-8-11-19)14-15-25-20-12-9-13-21(16-20)26-5/h6-13,16,25H,14-15,17-18H2,1-5H3 |

InChI Key |

REMYTDDYDCBLCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(S1)(C)C)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors

Disclaimer: No specific information was found for a compound designated "Icmt-IN-12" in the public domain. This guide provides a comprehensive overview of the mechanism of action for the general class of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, with a focus on well-characterized molecules such as cysmethynil and its analogs. This information is intended for researchers, scientists, and drug development professionals.

Introduction to ICMT and Its Role in Post-Translational Modification

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a crucial enzyme located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that contain a C-terminal "CaaX" motif. This modification process, known as prenylation, is vital for the proper function and subcellular localization of numerous key signaling proteins, including members of the Ras and Rho families of small GTPases.[1][2][3]

The prenylation pathway involves three sequential enzymatic steps:

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.

-

Proteolysis: The terminal three amino acids (-aaX) are cleaved by the Ras-converting enzyme 1 (Rce1).

-

Methylation: The newly exposed carboxyl group of the farnesylated or geranylgeranylated cysteine is methylated by ICMT, using S-adenosyl-L-methionine (AdoMet) as the methyl donor.[1]

This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and enhancing the protein's affinity for cellular membranes.[1] Proper membrane association is critical for the function of many of these proteins, including the oncogenic Ras proteins.

The Rationale for Targeting ICMT in Cancer Therapy

The Ras family of small GTPases are among the most frequently mutated oncogenes in human cancers. These proteins act as molecular switches in signal transduction pathways that regulate cell growth, proliferation, and survival. Their proper localization to the plasma membrane, which is dependent on post-translational prenylation and methylation, is essential for their transforming activity.

While inhibitors targeting the initial farnesylation step (farnesyltransferase inhibitors, FTIs) have been developed, their clinical success has been limited. One reason for this is that some Ras isoforms can undergo alternative prenylation by geranylgeranyltransferase, bypassing the effect of FTIs.[1][4] In contrast, ICMT is responsible for methylating both farnesylated and geranylgeranylated proteins.[1][4] This makes ICMT a more attractive therapeutic target, as its inhibition can block the function of Ras regardless of the type of isoprenoid modification. Genetic studies have demonstrated that the disruption of ICMT has significant consequences for oncogenic transformation, leading to cell cycle arrest and apoptosis.[2][4]

Mechanism of Action of ICMT Inhibitors

ICMT inhibitors are small molecules designed to block the catalytic activity of the ICMT enzyme. The prototypical ICMT inhibitor, cysmethynil, was discovered through high-throughput screening and serves as a model for understanding the mechanism of this class of drugs.[1][4]

The primary mechanism of action of ICMT inhibitors involves the following key events:

-

Inhibition of Ras Carboxyl Methylation: By blocking ICMT, these inhibitors prevent the final methylation step in Ras processing.

-

Mislocalization of Ras: The absence of methylation leads to an accumulation of negatively charged Ras proteins at the C-terminus. This charge impairs the stable association of Ras with the inner leaflet of the plasma membrane, causing its mislocalization to other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus.[2][4]

-

Disruption of Downstream Signaling: The mislocalization of Ras prevents it from interacting with its downstream effectors, thereby inhibiting critical oncogenic signaling pathways. This includes the MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.[4][5]

-

Induction of Cell Cycle Arrest and Apoptosis: The disruption of these key signaling pathways ultimately leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of programmed cell death (apoptosis) in cancer cells.[3][4][5]

-

Impairment of DNA Damage Repair: Recent studies have shown that ICMT inhibition can also compromise DNA damage repair mechanisms. This is achieved by reducing the activity of MAPK signaling, which in turn downregulates the expression of key DNA repair proteins. This can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[5]

Quantitative Data on ICMT Inhibitor Activity

The following tables summarize the quantitative data for representative ICMT inhibitors from preclinical studies.

Table 1: In Vitro Potency of ICMT Inhibitors

| Compound | Target | Assay Type | IC50 (µM) | Cell Line(s) | Reference |

|---|---|---|---|---|---|

| Cysmethynil | ICMT | In vitro methylation assay | ~7 | Not specified | [2] |

| Compound 8.12 | ICMT | In vitro methylation assay | Not specified | Not specified |[1] |

Table 2: Cellular Activity of ICMT Inhibitors

| Compound | Effect | Concentration | Cell Line(s) | Reference |

|---|---|---|---|---|

| Cysmethynil | Inhibition of cell growth | GI50 ~5-15 µM | HCT116, various cancer cell lines | [2] |

| Cysmethynil | Inhibition of anchorage-independent growth | 10 µM | HCT116 | [2] |

| Cysmethynil | Induction of apoptosis | Not specified | MiaPaCa2 | [3] |

| Cysmethynil | Upregulation of p21 | Not specified | Pancreatic cancer cell lines | [3] |

| Compound 8.12 | Improved efficacy over cysmethynil | Not specified | Not specified |[1] |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize ICMT inhibitors are outlined below.

5.1. In Vitro ICMT Methylation Assay

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of ICMT.

-

Methodology:

-

Recombinant human ICMT enzyme is prepared and purified.

-

The enzyme is incubated with a farnesylated peptide substrate (e.g., biotin-S-farnesyl-lamin B C-terminal peptide) and a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine.

-

The reaction is carried out in the presence of varying concentrations of the test inhibitor or a vehicle control.

-

The reaction is stopped, and the radiolabeled methylated peptide product is captured, for instance, on a streptavidin-coated plate.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

-

5.2. Cellular Proliferation Assay

-

Objective: To assess the effect of an ICMT inhibitor on the growth of cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the ICMT inhibitor or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

-

5.3. Ras Localization Assay

-

Objective: To visualize the effect of ICMT inhibition on the subcellular localization of Ras.

-

Methodology:

-

Cells are transfected with a plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras).

-

The transfected cells are treated with the ICMT inhibitor or a vehicle control.

-

The subcellular localization of the fluorescently tagged Ras is observed using fluorescence microscopy.

-

In untreated cells, Ras should be localized to the plasma membrane. In inhibitor-treated cells, a shift in localization to intracellular compartments (e.g., endoplasmic reticulum, Golgi) indicates effective ICMT inhibition.

-

5.4. Western Blot Analysis of Signaling Pathways

-

Objective: To determine the effect of ICMT inhibition on downstream signaling pathways.

-

Methodology:

-

Cancer cells are treated with the ICMT inhibitor for various time points.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for key signaling proteins and their phosphorylated (activated) forms (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Visualizations

References

- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

An In-depth Technical Guide to Icmt-IN-12: A Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icmt-IN-12, also identified as compound 78, is a potent small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). By targeting this key enzyme in the post-translational modification of prenylated proteins, particularly the Ras family of small GTPases, this compound presents a compelling avenue for investigation in oncology and other diseases driven by aberrant cell signaling. This technical guide provides a comprehensive overview of this compound, its target, mechanism of action, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target: ICMT

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification involves the methylation of the carboxyl group of the C-terminal prenylated cysteine.

This methylation is critical for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras family of GTPases (K-Ras, H-Ras, and N-Ras). By neutralizing the negative charge of the carboxyl group, methylation increases the hydrophobicity of the C-terminus, facilitating the anchoring of these proteins to the plasma membrane. Mislocalization of Ras proteins due to the inhibition of ICMT disrupts their signaling cascades, including the MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer.[1][2]

This compound is a high-affinity inhibitor of ICMT, demonstrating significant potential for modulating these critical cellular processes.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound and related compounds for comparative analysis.

| Compound | Target | IC50 (μM) | Cell Lines Tested | Growth Inhibition (GI50) (μM) | Reference |

| This compound (compound 78) | ICMT | 0.42 | Various cancer cell lines | 0.3 to >100 | [3] |

| Cysmethynil | ICMT | Not explicitly stated in provided abstracts | Human colon cancer cell line | Not explicitly stated in provided abstracts | [2] |

| ICMT-IN-11 (compound 48) | ICMT | 0.031 | Not specified | Not specified | [4] |

| ICMT-IN-15 (compound 51) | ICMT | 0.032 | Not specified | Not specified | [5] |

Signaling Pathways Affected by this compound

Inhibition of ICMT by this compound primarily disrupts the function of prenylated proteins, with the most profound impact on the Ras signaling pathways.

Ras Signaling Pathway

dot

Caption: Ras Signaling Pathway and the Point of this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

ICMT Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of ICMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-14C]methionine to a prenylated substrate.

Materials:

-

Recombinant human ICMT (e.g., from Sf9 insect cell membranes)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) or other suitable prenylated substrate

-

S-adenosyl-L-[methyl-14C]methionine

-

This compound or other test compounds dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Scintillation fluid and vials

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT, and the prenylated substrate.

-

Add this compound at various concentrations (typically in a serial dilution) or DMSO as a vehicle control.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-14C]methionine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Separate the radiolabeled product from the unreacted radiolabeled substrate (e.g., by washing the filter membrane).

-

Add scintillation fluid to the samples and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of ICMT inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[1][2][6]

Ras Subcellular Localization by Western Blot

This experiment determines the effect of this compound on the subcellular localization of Ras proteins.

Materials:

-

Cancer cell line expressing the Ras protein of interest

-

This compound dissolved in DMSO

-

Cell lysis buffer for subcellular fractionation (cytosolic and membrane fractions)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Ras (e.g., pan-Ras or isoform-specific) and subcellular fraction markers (e.g., GAPDH for cytosol, Na+/K+ ATPase for membrane)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or DMSO for a specified time.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Prepare protein lysates for SDS-PAGE and load equal amounts of protein from each fraction.

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against Ras and the subcellular fraction markers.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative amounts of Ras in the cytosolic and membrane fractions in treated versus control cells.[4][7][8][9]

Experimental Workflows and Logical Relationships

This compound Drug Discovery and Validation Workflow

// Nodes HTS [label="High-Throughput Screening\n(HTS)", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", fillcolor="#FBBC05", fontcolor="#202124"]; Icmt_IN_12 [label="this compound\n(Compound 78)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vitro_Enzyme [label="In Vitro\nICMT Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based [label="Cell-Based Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability\n(MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_Localization [label="Ras Localization\n(Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Analysis [label="Downstream Signaling\n(e.g., p-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Development", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HTS -> Hit_ID; Hit_ID -> Lead_Opt; Lead_Opt -> Icmt_IN_12; Icmt_IN_12 -> In_Vitro_Enzyme; Icmt_IN_12 -> Cell_Based; Cell_Based -> Cell_Viability; Cell_Based -> Ras_Localization; Cell_Based -> Signaling_Analysis; In_Vitro_Enzyme -> Cell_Based [style=dashed]; Cell_Based -> In_Vivo; In_Vivo -> Preclinical; }

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. US20150218095A1 - Icmt inhibitors - Google Patents [patents.google.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. tandfonline.com [tandfonline.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. origene.com [origene.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. bio-rad.com [bio-rad.com]

Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Core Cellular Function and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein localized to the endoplasmic reticulum that plays a pivotal role in the post-translational modification of a wide array of cellular proteins.[1][2] It catalyzes the final of three sequential steps in the processing of proteins containing a C-terminal CaaX motif. This methylation is critical for the proper subcellular localization, membrane association, and function of numerous key signaling proteins, including members of the Ras, Rho, and Rab superfamilies of small GTPases, as well as nuclear lamins.[3][4][5] Consequently, ICMT is deeply implicated in fundamental cellular processes such as signal transduction, cell proliferation, migration, vesicular trafficking, and maintenance of nuclear architecture. Its dysregulation is frequently associated with various pathologies, most notably cancer, where it promotes tumorigenesis and metastasis.[6][7] This guide provides a comprehensive overview of ICMT's function, its role in signaling and disease, and its validation as a promising therapeutic target.

The CaaX Post-Translational Processing Pathway

Proteins destined for modification by ICMT typically possess a C-terminal "CaaX" box, where 'C' is a cysteine, 'a' is an aliphatic amino acid, and 'X' can be one of several amino acids.[5] The processing of these proteins is a highly conserved three-step enzymatic cascade:

-

Isoprenylation: A 15-carbon farnesyl or 20-carbon geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif.[3]

-

Proteolysis: The terminal three amino acids (-aaX) are cleaved by a specific endopeptidase, such as Ras-converting enzyme 1 (Rce1).[3][8]

-

Carboxyl Methylation: ICMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the newly exposed carboxyl group of the isoprenylated cysteine.[3][9]

This final methylation step neutralizes the negative charge of the carboxylate, increasing the hydrophobicity of the C-terminus and thereby enhancing the protein's affinity for cellular membranes.[2]

Core Function and Key Substrates

The primary function of ICMT is to complete the CaaX processing pathway, which is essential for the biological activity of its substrates.

-

Subcellular Localization: For many small GTPases like Ras, methylation is a critical step for their correct trafficking and anchoring to the plasma membrane or other endomembranes, which is a prerequisite for their signaling functions.[10][11][12]

-

Protein-Protein Interactions: Carboxyl methylation can influence the interaction of CaaX proteins with their downstream effectors or regulatory proteins.[13]

-

Protein Stability: In some cases, the absence of methylation can lead to accelerated protein turnover, as seen with RhoA.[11][14]

ICMT has a broad range of substrates that are central to cellular regulation:

-

Ras Superfamily (K-Ras, N-Ras, H-Ras): These are critical regulators of cell proliferation, differentiation, and survival. Proper Ras localization to the plasma membrane is dependent on ICMT-mediated methylation.[10][11] N-Ras, in particular, is unique among Ras proteins in its strict requirement for ICMT for trafficking to the plasma membrane.[12]

-

Rho Family GTPases (RhoA, Rac1): These proteins are master regulators of the actin cytoskeleton, cell adhesion, and cell migration. ICMT activity is required for their function in these processes.[13]

-

Rab Family GTPases (RAB4A, RAB7, RAB8): Involved in vesicular transport and endosome recycling, their function and localization can be dependent on ICMT-catalyzed methylation.[13][15]

-

Nuclear Lamins (Lamin A, Lamin B): These intermediate filament proteins form the nuclear lamina, providing structural support to the nucleus. Their processing involves methylation by ICMT, which is crucial for their assembly and organization.[16][17][18]

-

G-protein γ subunits: These are components of heterotrimeric G proteins involved in signal transduction.

Role in Cellular Signaling Pathways

By modifying key signaling molecules, ICMT acts as a crucial node in several fundamental signaling cascades.

Ras/MAPK and PI3K/Akt Signaling

The Ras proteins are arguably the most critical substrates of ICMT in the context of cancer. Once processed and anchored to the plasma membrane, activated Ras triggers downstream signaling cascades, most notably the MAPK/ERK and PI3K/Akt pathways, which drive cell proliferation and survival. Inhibition of ICMT leads to the mislocalization of Ras from the plasma membrane, thereby attenuating its downstream signaling.[11][19][20] Suppression of ICMT has been shown to reduce the phosphorylation of key components of the MAPK pathway, including cRAF, MEK, and ERK.[3][21]

Other Signaling Roles

-

DNA Damage Repair: ICMT plays an important role in DNA damage repair. Its suppression reduces the activity of MAPK signaling, which in turn compromises the expression of key DNA damage repair proteins. This can lead to cell cycle arrest and apoptosis.[3][21]

-

Inflammation: ICMT and its substrate Ras are critical in regulating Toll-like receptor (TLR)-mediated inflammatory responses.[10][22]

-

Metabolism: ICMT inhibition has been shown to reduce mitochondrial oxidative phosphorylation, decrease cellular ATP, and deplete key metabolites, leading to the suppression of cell growth and induction of autophagy.[23][24]

-

Invadopodia and Metastasis: By regulating substrates like Rac1, ICMT promotes the formation of invadopodia, which are actin-rich protrusions that cancer cells use to invade surrounding tissues, thereby promoting metastasis.[6]

ICMT in Cancer and Other Diseases

Given its central role in regulating oncogenic proteins, ICMT is a significant player in cancer biology.

-

Oncogenesis and Aggressiveness: ICMT is overexpressed in several tumor types, and its high expression often correlates with tumor aggressiveness and negative clinical outcomes.[6][7] Inhibition of ICMT, either genetically or pharmacologically, suppresses tumorigenesis and cancer progression.[3][11]

-

Regulation by p53: The expression of ICMT is itself regulated by the tumor suppressor p53. Wild-type p53 represses ICMT expression, whereas mutant p53 can have a positive effect, creating a link between p53 status and postprenylation processing in tumors.[7][25]

-

Therapeutic Resistance: High ICMT expression has been linked to chemoresistance in cancers like nasopharyngeal carcinoma and hepatocellular carcinoma.[13]

-

Hutchinson-Gilford Progeria Syndrome (HGPS): This premature aging syndrome is caused by a mutation leading to the accumulation of a toxic, permanently farnesylated form of prelamin A. ICMT inhibitors have been shown to delay senescence in HGPS cells, suggesting a potential therapeutic avenue.[16][26]

Quantitative Data: ICMT Substrates and Inhibitors

The development of ICMT inhibitors has provided valuable tools for research and potential therapeutic agents. Their efficacy is often quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).

| Compound/Substrate | Type | Enzyme Source | Km / Ki / IC50 | Reference |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | Substrate | Yeast Icmt | Km: Not specified | [27] |

| N-acetyl-S-farnesyl-L-cysteine (AFC) | Substrate | Human Icmt | Km: Not specified | [27] |

| Biotin-S-farnesyl-L-cysteine (BFC) | Substrate | Human Icmt | Km: Not specified | [28] |

| S-adenosyl-L-methionine (AdoMet) | Co-substrate | Human Icmt | Km: Not specified | [28] |

| Cysmethynil | Inhibitor | Human Icmt | IC50: Not specified | [19][20] |

| Compound 3 (AFC analog) | Competitive Inhibitor | Yeast Icmt | Ki = 17.1 ± 1.7 µM | [27] |

| Compound 4 (AFC analog) | Mixed Inhibitor | Yeast Icmt | Kic = 35.4 ± 3.4 µM | [27] |

| Compound 4 (AFC analog) | Mixed Inhibitor | Human Icmt | Kic = 119.3 ± 18.1 µM | [27] |

| AFC-based photoaffinity analog (8a) | Inhibitor | Human Icmt | Ki = 13.0 ± 0.8 µM | [29] |

| AFC-based photoaffinity analog (8b) | Inhibitor | Human Icmt | Ki = 7.0 ± 0.4 µM | [29] |

| Analogue 75 (THP derivative) | Inhibitor | Human Icmt | IC50 = 1.3 nM | [30] |

| C75 | Inhibitor | Human Icmt | Potent inhibitor | [26] |

Experimental Protocols

In Vitro ICMT Activity Assay (Radiometric)

This protocol measures the transfer of a radiolabeled methyl group from AdoMet to a farnesylated substrate.

Materials:

-

Isolated cell membranes (source of ICMT)

-

N-acetyl-S-farnesyl-L-cysteine (AFC) (methyl acceptor substrate)

-

S-[3H]adenosyl-L-methionine ([3H]AdoMet) (methyl donor)

-

4x TE buffer (200 mM Tris-HCl, pH 8.0, 4 mM Na-EDTA)

-

Reaction termination solution (e.g., 1% SDS)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 10 µg of membrane protein, 1 mM AFC, and 4x TE buffer.

-

Initiate the reaction by adding [3H]AdoMet (e.g., 0.55 mCi/ml).

-

Incubate the reaction at 37°C for 30 minutes.[15]

-

Terminate the reaction by adding 1% SDS.

-

Add scintillation fluid to the reaction tube.

-

Quantify the incorporation of the [3H]methyl group into the AFC substrate using a scintillation counter. The radioactivity measured is directly proportional to ICMT activity.

-

For inhibitor studies, pre-incubate the membrane fraction with the inhibitor for a defined period before adding the substrates.

Assessing Ras Subcellular Localization

This protocol uses fluorescence microscopy to visualize the effect of ICMT inhibition on the localization of Ras proteins.

Materials:

-

Cell line of interest (e.g., SKMEL28 melanoma cells)

-

Plasmid encoding a fluorescently-tagged Ras isoform (e.g., GFP-NRAS)

-

Transfection reagent

-

ICMT inhibitor (e.g., cysmethynil) or control vehicle (e.g., DMSO)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Seed cells onto glass coverslips in a culture plate.

-

Transfect the cells with the GFP-NRAS plasmid using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

Treat one set of cells with the ICMT inhibitor at a predetermined effective concentration and the control set with vehicle.

-

Incubate for a period sufficient to observe changes in localization (e.g., 12-24 hours).

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of GFP-NRAS using fluorescence microscopy. In control cells, GFP-NRAS should be predominantly at the plasma membrane. In ICMT-inhibited cells, a significant portion of the fluorescence is expected to be mislocalized to internal compartments like the Golgi apparatus or cytosol.[12]

Conclusion

Isoprenylcysteine carboxyl methyltransferase is a critical enzyme that puts the finishing touch on a diverse group of proteins essential for cellular homeostasis and signaling. Its role extends from the plasma membrane, where it ensures the proper function of oncogenic proteins like Ras, to the nucleus, where it is required for the integrity of the nuclear lamina. The profound impact of ICMT on cancer cell proliferation, survival, metabolism, and metastasis has established it as a high-value target for anti-cancer drug development.[19][31] Future research will continue to unravel the full spectrum of ICMT's substrates and functions, while ongoing drug discovery efforts aim to translate our understanding of this core cellular enzyme into effective therapies for cancer and other diseases.

References

- 1. ICMT - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]

- 13. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]

- 15. rupress.org [rupress.org]

- 16. Post-Translational Modification of Lamins: Mechanisms and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lamins at the crossroads of mechanosignaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Getting lamin B1 processed and organized - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Scholars@Duke publication: Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism. [scholars.duke.edu]

- 25. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Evaluation of Substrate and Inhibitor Binding to Yeast and Human Isoprenylcysteine Carboxyl Methyltransferases (Icmts) using Biotinylated Benzophenone-containing Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Ras Protein Processing: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Ras family of small GTPases are pivotal regulators of cellular signaling pathways that govern cell proliferation, differentiation, and survival. Their aberrant activation, frequently driven by mutations, is a hallmark of numerous human cancers, making them a prime target for therapeutic intervention. A critical step for Ras biological activity is its post-translational modification and subsequent localization to the plasma membrane. This technical guide provides an in-depth examination of the role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), the terminal enzyme in the Ras processing cascade. We will delve into the molecular mechanisms of ICMT-mediated Ras maturation, its impact on Ras signaling, and the potential of ICMT as a therapeutic target in Ras-driven malignancies. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and cell signaling.

Introduction: The Ras Post-Translational Modification Pathway

Ras proteins undergo a series of sequential post-translational modifications at their C-terminal CaaX motif (C is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid) to facilitate their membrane association and biological function. This process, occurring primarily at the endoplasmic reticulum (ER), involves three key enzymatic steps:

-

Isoprenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid anchor is attached to the cysteine residue of the CaaX box by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I), respectively.

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by the Ras-converting enzyme 1 (RCE1).

-

Carboxyl Methylation: The newly exposed carboxyl group of the S-prenylated cysteine is methylated by Isoprenylcysteine Carboxyl Methyltransferase (ICMT), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

This series of modifications increases the hydrophobicity of the Ras C-terminus, promoting its insertion into cellular membranes, a prerequisite for its interaction with downstream effectors and subsequent signal transduction.

The Central Role of ICMT in Ras Processing and Localization

ICMT is an integral membrane protein located in the endoplasmic reticulum. Its catalytic activity is the final and crucial step in the CaaX processing pathway. The addition of a methyl group by ICMT neutralizes the negative charge of the carboxyl group on the prenylated cysteine, further enhancing the hydrophobicity of the Ras C-terminus and facilitating its release from the ER and subsequent trafficking to the plasma membrane.

Isoform-Specific Dependence on ICMT

While all Ras isoforms (H-Ras, N-Ras, and K-Ras4A/4B) are substrates for ICMT, their reliance on this modification for proper subcellular localization varies. Notably, NRAS has been shown to be uniquely dependent on ICMT for its delivery to the plasma membrane[1][2]. This heightened sensitivity is attributed to NRAS having only a single palmitoylation site as a secondary membrane-targeting signal. In contrast, other Ras isoforms possess additional targeting motifs, such as the polybasic region in K-Ras4B or dual palmitoylation sites in H-Ras, which can partially compensate for the lack of carboxyl methylation.

Quantitative Impact of ICMT Inhibition on Ras Processing and Function

Inhibition of ICMT has emerged as a promising therapeutic strategy to counteract the oncogenic activity of Ras. The effects of ICMT inhibition are multifaceted, impacting Ras localization, signaling, and cellular transformation.

Data Presentation: Effects of ICMT Inhibition

The following tables summarize key quantitative data from various studies investigating the impact of ICMT inhibition on Ras-driven cellular processes.

Table 1: Inhibition of ICMT Activity by Small Molecules

| Inhibitor | Target | IC50 Value | Cell Line(s) | Reference(s) |

| Cysmethynil | ICMT | 2.4 µM | In vitro enzyme assay | [3] |

| UCM-1336 | ICMT | 2 µM | In vitro enzyme assay | [4] |

| Compound R1-11 | ICMT | 2.2 µM, 2.0 µM | MDA-MB231, PC3 | [5] |

Table 2: Effects of ICMT Inhibition on Ras Localization and Downstream Signaling

| Parameter | Effect of ICMT Inhibition/Knockout | Quantitative Change | Cell Line(s) | Reference(s) |

| Ras Localization | Mislocalization from plasma membrane to cytoplasm | "Large fraction" of GFP-K-Ras trapped in cytoplasm | Icmt-/- embryonic stem cells | [6] |

| Reduction of CFP-H-Ras at plasma membrane | Significant reduction in plasma membrane to cytoplasmic fluorescence ratio | PC3 | [7] | |

| GTP-Bound Ras | No significant change in the ratio of total to GTP-bound Ras | Not specified | K-Ras-IcmtΔ/Δ fibroblasts | [8] |

| Downstream Signaling | No effect on growth factor-stimulated p-Erk1/2 or p-Akt1 | No significant change | K-Ras-IcmtΔ/Δ fibroblasts | [8] |

| 4-fold decrease in activation of p44 MAPK and Akt | 4-fold decrease | DKOB8 cells treated with methotrexate (an indirect ICMT inhibitor) | [9] | |

| Protein Levels | ~2-fold increase in steady-state levels of total Ras | ~2-fold increase | K-Ras-IcmtΔ/Δ fibroblasts | |

| 5-10% of parental levels of total and GTP-bound RhoA | 90-95% reduction | K-Ras-IcmtΔ/Δ fibroblasts | [8] |

Table 3: Anti-Tumorigenic Effects of ICMT Inhibition

| Assay | Effect of ICMT Inhibition/Knockout | Quantitative Change | Cell Line(s)/Model | Reference(s) |

| Soft Agar Colony Formation | Inhibition of colony formation | 90-95% fewer colonies | K-Ras-IcmtΔ/Δ fibroblasts | [8] |

| Abolished ability to form colonies | Complete inhibition | Icmt-/- MDA-MB231 cells | [10] | |

| Reduction in colony formation | 44% decrease with 1 µM BB-CLA | MCF10DCIS | [11] | |

| In Vivo Tumorigenesis | Inhibition of tumor growth | Marked inhibition | HepG2 xenograft mice treated with cysmethynil | [12] |

| Enhanced tumorigenic potential with ICMT overexpression | 80% of mice with ICMT-GFP developed tumors vs. 33.3% in control | H1299 xenograft mice | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Ras Post-Translational Modification Pathway

References

- 1. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]

- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delineating the RAS Conformational Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Icmt-IN-12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of Icmt-IN-12, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This document details the key findings, experimental methodologies, and preclinical data associated with this compound, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to ICMT and its Role in Cancer

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that contain a C-terminal CAAX motif. This modification involves the methylation of the carboxyl group of a prenylated cysteine residue. Many of these CAAX-box proteins are critical signaling molecules, including the Ras family of small GTPases, which are frequently mutated in human cancers.

The post-translational processing of Ras proteins, including farnesylation and subsequent methylation by ICMT, is essential for their proper localization to the plasma membrane and subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation.[1][2] Inhibition of ICMT has emerged as a promising therapeutic strategy to disrupt Ras signaling and inhibit the growth of Ras-driven tumors.[3][4]

Discovery of this compound (Compound 78)

This compound, also referred to as compound 78, was identified through a medicinal chemistry effort to develop potent and selective inhibitors of ICMT. The discovery was detailed in a 2011 publication in the Journal of Medicinal Chemistry by Judd WR, et al. The compound emerged from the optimization of a series of tetrahydropyranyl derivatives.

Chemical Structure

IUPAC Name: (2R,3R,6S)-2-(((4-((1-cyclobutylpiperidin-4-yl)oxy)phenyl)amino)methyl)-6-(furan-2-yl)tetrahydro-2H-pyran-3-ol

CAS Number: 1313603-25-6

Molecular Formula: C24H33NOS

Molecular Weight: 383.59 g/mol

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

| Compound | ICMT IC50 (µM) |

| This compound (Compound 78) | 0.42 |

| Compound 3 (Hit) | Submicromolar |

| Compound 27 | Potent |

| Compound 75 | 0.0013 |

Data extracted from Judd WR, et al. J Med Chem. 2011 Jul 28;54(14):5031-47.

Table 2: Cellular Activity of Potent ICMT Inhibitors

| Cell Line | Growth Inhibition (GI50) | Effect on Ras Localization |

| Various Cancer Cell Lines | 0.3 to >100 µM | Dose-dependent increase in cytosolic Ras |

Data represents a summary of findings for potent ICMT inhibitors from the same chemical series as this compound, as reported in Judd WR, et al. J Med Chem. 2011 Jul 28;54(14):5031-47.

Experimental Protocols

Synthesis of this compound (Compound 78)

The synthesis of this compound is described as part of a larger structure-activity relationship (SAR) study. A detailed, step-by-step protocol would be found in the supporting information of the primary publication (Judd WR, et al. J Med Chem. 2011). The general approach involves the multi-step synthesis of the tetrahydropyranyl core followed by the coupling of the side chains.

ICMT Enzymatic Assay

The in vitro inhibitory activity of this compound was determined using a biochemical assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.

Protocol Outline:

-

Enzyme Preparation: Microsomal fractions containing human ICMT are prepared from transfected cells.

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) is commonly used as the prenylated substrate.

-

Reaction Mixture: The assay is typically performed in a buffer containing the enzyme, AFC, and the test compound (this compound) at various concentrations.

-

Initiation: The reaction is initiated by the addition of [3H]-S-adenosyl-L-methionine.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Termination and Detection: The reaction is stopped, and the amount of radiolabeled, methylated product is quantified using a scintillation counter.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.

Cellular Assays

The effect of ICMT inhibitors on cancer cell proliferation and viability is assessed using standard methods such as the MTS or MTT assay.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the ICMT inhibitor or vehicle control.

-

Incubation: Plates are incubated for a period of 48 to 72 hours.

-

Reagent Addition: MTS or MTT reagent is added to each well.

-

Incubation and Measurement: After a further incubation period, the absorbance is measured at the appropriate wavelength.

-

GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.

To confirm the mechanism of action, the effect of ICMT inhibitors on the subcellular localization of Ras is examined.

Protocol Outline:

-

Cell Treatment: Cells are treated with the ICMT inhibitor or vehicle control.

-

Cell Fractionation: Cells are harvested and subjected to subcellular fractionation to separate the cytosolic and membrane fractions.

-

Western Blotting: The amount of Ras protein in each fraction is determined by Western blotting using a Ras-specific antibody.

-

Analysis: An increase in the amount of Ras in the cytosolic fraction indicates that the inhibitor is effectively blocking its membrane localization.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of ICMT, which leads to the disruption of the post-translational modification of Ras and other CAAX-box proteins. This prevents their proper localization to the cell membrane, thereby inhibiting their downstream signaling functions.

Caption: Post-translational modification of Ras and the inhibitory action of this compound.

References

- 1. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

understanding the CAAX motif and protein prenylation

An In-depth Technical Guide to the CAAX Motif and Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein prenylation is a critical post-translational modification that attaches isoprenoid lipids—farnesyl or geranylgeranyl moieties—to cysteine residues within target proteins. This process is fundamental for the proper subcellular localization, protein-protein interactions, and function of a wide array of proteins, particularly those involved in cellular signaling. The most common signal for this modification is the C-terminal "CAAX" motif. The enzymes that catalyze this reaction, farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I), have emerged as significant targets for therapeutic intervention, especially in oncology and for certain genetic disorders. This guide provides a comprehensive overview of the molecular mechanisms of CAAX protein prenylation, the key enzymes involved, downstream signaling events, and the experimental methodologies used to study this essential biological process.

The Molecular Machinery of Prenylation

The prenylation process is a multi-step enzymatic cascade that ensures the correct modification and localization of substrate proteins.

The CAAX Motif: A C-Terminal Targeting Signal

The CAAX motif is a four-amino-acid sequence located at the C-terminus of proteins destined for prenylation.[1] The components of this motif are:

-

C: A cysteine residue, which forms a thioether bond with the isoprenoid lipid.[2]

-

a: Two aliphatic amino acids.[1]

-

X: The terminal amino acid, which is the primary determinant of the type of isoprenoid lipid that will be attached.[1][3]

The identity of the 'X' residue dictates which prenyltransferase will act on the protein. This specificity is a crucial control point in the pathway.

Prenyltransferases: The Catalytic Engines

Three distinct but related enzymes catalyze protein prenylation. All are heterodimers, but they recognize different substrates and C-terminal motifs.[2][3]

-

Farnesyltransferase (FTase): Attaches a 15-carbon farnesyl group to proteins where the 'X' in the CAAX box is typically Methionine (M), Serine (S), Glutamine (Q), Alanine (A), or Cysteine (C).[1][4]

-

Geranylgeranyltransferase Type I (GGTase-I): Attaches a 20-carbon geranylgeranyl group when the 'X' residue is Leucine (L) or Phenylalanine (F).[1]

-

Geranylgeranyltransferase Type II (GGTase-II or RabGGTase): This enzyme acts on Rab family GTPases, which typically have C-terminal CC or CXC motifs, and attaches two geranylgeranyl groups. Its mechanism is more complex, requiring an accessory protein called the Rab Escort Protein (REP).[3][5]

FTase and GGTase-I share a common α-subunit, but their β-subunits, which confer substrate specificity, are distinct, sharing only about 25% sequence identity.[1][6]

Table 1: Protein Prenyltransferase Characteristics

| Enzyme | Isoprenoid Substrate | Target Motif | α-Subunit MW | β-Subunit MW | Key Protein Substrates |

| FTase | Farnesyl Pyrophosphate (FPP) | CaaX (X = M, S, Q, A, C) | 48 kDa | 46 kDa | Ras proteins, Lamins, Rhodopsin Kinase |

| GGTase-I | Geranylgeranyl Pyrophosphate (GGPP) | CaaX (X = L, F, E) | 48 kDa | 42 kDa | Rho family GTPases (RhoA, Rac1), G-protein γ subunits |

| GGTase-II | Geranylgeranyl Pyrophosphate (GGPP) | CC, CXC | ~38 kDa | ~60 kDa | Rab family GTPases |

Data compiled from multiple sources.[1][6]

Post-Prenylation Processing

Following the attachment of the lipid anchor, proteins with a CAAX motif undergo two additional enzymatic modifications at the endoplasmic reticulum to become fully mature.[3][7][8]

-

Proteolysis: The C-terminal 'aaX' tripeptide is cleaved by a specific endoprotease, Ras-converting enzyme 1 (Rce1).[3][9]

-

Carboxyl Methylation: The newly exposed prenylcysteine at the C-terminus is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt).[3][10]

This three-step process—prenylation, proteolysis, and methylation—progressively increases the hydrophobicity of the protein's C-terminus, facilitating its stable anchoring to cellular membranes.[3][10]

References

- 1. Prenylation - Wikipedia [en.wikipedia.org]

- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Protein Prenyl Transferases - Jena Bioscience [jenabioscience.com]

- 7. CAAX-box protein, prenylation process and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Prenylation in Plants: Mechanisms and Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of farnesylated CAAX protein processing by the integral membrane protease Rce1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small change, big effect: Taking RAS by the tail through suppression of post-prenylation carboxylmethylation - PMC [pmc.ncbi.nlm.nih.gov]

Icmt-IN-12 as a Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and the utility of Icmt-IN-12 as a specific chemical probe to investigate its biological functions. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[1] This modification pathway is crucial for the proper function of a wide range of cellular proteins, including the Ras superfamily of small GTPases, which are pivotal in cell growth, differentiation, and survival.[1]

The CaaX processing pathway involves three sequential enzymatic steps:

-

Isoprenylation: A farnesyl or geranylgeranyl lipid group is attached to the cysteine residue of the CaaX motif.

-

Endoproteolysis: The last three amino acids (-aaX) are cleaved by a protease like RCE1.[3]

-

Carboxyl Methylation: ICMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the newly exposed isoprenylcysteine.[1][3]

This final methylation step, catalyzed by ICMT, neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's localization to the plasma membrane or other cellular membranes.[4][5] Dysregulation of ICMT function and the subsequent mislocalization of key signaling proteins like Ras are implicated in various cancers, making ICMT a significant target for therapeutic intervention.[1][6]

This compound: A Specific Chemical Probe for ICMT

This compound is a potent inhibitor of ICMT, making it a valuable tool for studying the enzyme's function in cellular processes.[7] As a chemical probe, it allows for the acute and reversible inhibition of ICMT activity, enabling researchers to dissect the downstream consequences of blocking this critical post-translational modification.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and a related, well-characterized ICMT inhibitor, cysmethynil. This data is essential for designing experiments and interpreting results.

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Mechanism of Action | Reference |

| This compound | ICMT | In vitro enzymatic assay | 0.42 | Not Reported | Not explicitly stated, but likely substrate-competitive | [7] |

| Cysmethynil | ICMT | In vitro enzymatic assay | 0.29 | 0.02 | Substrate-competitive, AdoMet-noncompetitive |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

This diagram illustrates the sequential modification of CaaX proteins, highlighting the central role of ICMT.

Inhibition of ICMT prevents the proper membrane localization of KRAS, a key CaaX protein, thereby inhibiting its downstream signaling cascade, which is often hyperactive in cancer.

This diagram outlines a logical flow of experiments to validate and characterize an ICMT inhibitor.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments to investigate the effects of this compound.

Objective: To determine the IC50 value of this compound against purified ICMT enzyme.

Materials:

-

Purified recombinant human ICMT.

-

S-farnesyl-L-cysteine (FSC) as the isoprenoid substrate.

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]SAM) as the methyl donor.

-

This compound dissolved in DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Scintillation cocktail and vials.

-

Microplate reader compatible with scintillation counting.

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer. Include a DMSO-only control.

-

In a 96-well plate, combine the ICMT enzyme, Assay Buffer, and varying concentrations of this compound or DMSO control.

-

Initiate the reaction by adding a mixture of FSC (substrate) and [³H]SAM (co-substrate). A typical final concentration might be 1 µM for both.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 1 M HCl.

-

Add isooctane to the wells, vortex vigorously to extract the methylated, hydrophobic product into the organic phase.

-

Centrifuge briefly to separate the phases.

-

Transfer a portion of the upper organic phase to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Objective: To visualize the effect of this compound on the subcellular localization of KRAS.

Materials:

-

Cancer cell line with a known KRAS status (e.g., Panc-1, which has a KRAS G12D mutation).

-

Cell culture medium, FBS, and supplements.

-

Glass coverslips in a 24-well plate.

-

This compound in DMSO.

-

4% Paraformaldehyde (PFA) for fixation.

-

0.1% Triton X-100 in PBS for permeabilization.

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody: anti-KRAS antibody.

-

Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488) anti-rabbit IgG.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-KRAS antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope. In control cells, KRAS should show strong localization at the plasma membrane. In this compound-treated cells, a shift to cytosolic and perinuclear (ER/Golgi) localization is expected.[8][9]

Objective: To measure the effect of this compound on the activation of the downstream effector ERK.

Materials:

-

Cancer cell line (e.g., HCT116).

-

This compound in DMSO.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary to reduce baseline signaling.

-

Treat cells with this compound or DMSO for the desired time.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (5-10 minutes) to induce ERK phosphorylation. Include an unstimulated control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash thoroughly with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for total-ERK and GAPDH to ensure equal loading and to normalize the p-ERK signal. A reduction in the p-ERK/t-ERK ratio upon this compound treatment would indicate inhibition of the KRAS signaling pathway.[4]

Conclusion

This compound serves as a potent and specific chemical probe for interrogating the function of ICMT. Its ability to inhibit the final step of CaaX protein processing allows for detailed investigation into the roles of this modification in protein localization, signaling, and cell physiology. By using this compound in conjunction with the described protocols, researchers can effectively study the consequences of ICMT inhibition, particularly in the context of Ras-driven cancers, and validate ICMT as a therapeutic target. This guide provides the foundational knowledge and practical methods for leveraging this compound to advance our understanding of this critical enzyme.

References

- 1. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses [mdpi.com]

- 4. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inactivating Icmt ameliorates K-RAS–induced myeloproliferative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression [jci.org]

Methodological & Application

Application Notes and Protocols for Icmt-IN-12: An In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif. This modification is the final step in the prenylation pathway and is essential for the proper subcellular localization and function of numerous signaling proteins, most notably the Ras family of small GTPases.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making Icmt a compelling target for anti-cancer drug development.[2][3]

Icmt-IN-12 is a potent and selective small-molecule inhibitor of Icmt. It is a derivative of the well-characterized Icmt inhibitor cysmethynil, but with improved physicochemical properties and significantly enhanced cellular potency.[1] this compound competitively inhibits Icmt, preventing the methylation of farnesylated and geranylgeranylated CaaX proteins. This inhibition leads to the mislocalization of Ras and other CaaX proteins from the plasma membrane, thereby disrupting downstream signaling cascades, such as the MAPK and PI3K/Akt pathways.[2] The ultimate cellular consequences of Icmt inhibition by this compound include cell cycle arrest and induction of cell death, highlighting its therapeutic potential.[4]

These application notes provide a detailed protocol for in vitro cell-based assays to characterize the activity of this compound. The described assays will enable researchers to assess the inhibitor's effect on cell viability, its impact on key signaling pathways, and its ability to induce the mislocalization of Ras.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for clear and easy comparison of the effects of this compound across different cell lines and concentrations.

Table 1: Cell Viability (IC50) Data for this compound

| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) | Cysmethynil IC50 (µM) |

| PANC-1 | Pancreatic | G12D | Value | ~2.5 |

| MIA PaCa-2 | Pancreatic | G12C | Value | ~2.2 |

| A549 | Lung | G12S | Value | ~2.8 |

| HCT116 | Colon | G13D | Value | ~2.0 |

| BxPC-3 | Pancreatic | Wild-Type | Value | >10 |

Note: IC50 values for this compound are expected to be approximately 10-fold lower than those of cysmethynil.[1] Actual values should be determined experimentally.

Table 2: Quantification of Western Blot Data - Effect of this compound on MAPK and Akt Signaling

| Cell Line | Treatment (24h) | p-ERK/total ERK (Fold Change) | p-Akt/total Akt (Fold Change) |

| PANC-1 | Vehicle (DMSO) | 1.0 | 1.0 |

| PANC-1 | This compound (1 µM) | Value | Value |

| A549 | Vehicle (DMSO) | 1.0 | 1.0 |

| A549 | This compound (1 µM) | Value | Value |

Note: A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., PANC-1, MIA PaCa-2, A549, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of MAPK and Akt Signaling

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK (ERK) and PI3K/Akt signaling pathways.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-ERK, rabbit anti-p-Akt, rabbit anti-Akt, mouse anti-GAPDH)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at a concentration around the IC50 value (and a vehicle control) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence for Ras Localization

This protocol visualizes the subcellular localization of Ras to determine if this compound treatment causes its mislocalization from the plasma membrane.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

Glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (e.g., mouse anti-Pan-Ras)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.

-

Treat the cells with this compound at a concentration around the IC50 value (and a vehicle control) for 24 hours.

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-Ras antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images. Look for a shift in Ras staining from the cell periphery (plasma membrane) to internal compartments (e.g., cytoplasm, Golgi) in this compound-treated cells compared to control cells.